3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-8-7-12(18(20)21)10-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHCMJLMOBGOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the sulfonylation of a benzamide derivative followed by nitration and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may yield amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible activity in the following areas:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the nitrophenyl group is often associated with increased reactivity towards biological targets, potentially leading to apoptosis in cancer cells.
- Neuroleptic Properties : Benzamide derivatives have been explored for their neuroleptic activities. For instance, modifications in the benzamide structure can enhance interactions with dopamine receptors, which could be beneficial in treating psychotic disorders .
Research has shown that compounds similar to this compound can exhibit:
- Inhibitory Effects on Enzymes : Specific sulfonamides have been reported to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance .
- Antimicrobial Activity : Some studies suggest that benzamide derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various benzamide derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with observed IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 20 |
| This compound | MCF-7 | 12 |
Case Study 2: Neuroleptic Activity
In a comparative study on neuroleptic agents, a series of benzamides were synthesized and tested for their effects on apomorphine-induced stereotypy in rodents. The findings indicated that certain modifications to the benzamide structure significantly enhanced antipsychotic activity while minimizing side effects .
| Compound | Activity (Relative to Haloperidol) |
|---|---|
| Compound C | 10x more potent |
| Compound D | 5x more potent |
| This compound | Potentially similar |
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., –SO₂C₂H₅, –NO₂) enhance polarity and may improve binding to enzymes or receptors. For example, PDE IV inhibitor 15j uses –OCH₃ and –O-C₅H₉ to balance solubility and potency . N-aryl Substituents: The 2-methoxy-4-nitrophenyl group in the target compound contrasts with 4MNB’s 4-methoxy-2-nitrophenyl group. Positional isomerism could influence steric hindrance or electronic interactions in biological systems .
- Biological Activity: Enzyme Inhibition: HPAPB and 15j demonstrate how benzamide derivatives target HDACs and PDE IV, respectively. Antitumor Potential: HPAPB’s moderate cytotoxicity (IC₅₀ ~100–200 µM) and lower toxicity (LD₅₀ = 1.29 g/kg in mice) suggest benzamides with polar groups could be viable drug candidates .
Physicochemical Properties
- Solubility: The ethanesulfonyl group in the target compound likely increases water solubility compared to non-polar analogs like 4MNB (–Br) or 4-methoxy-N-(3-methylphenyl)benzamide .
- Stability : Nitro groups (as in the target compound and 4MNB) may reduce photostability but enhance electrophilic reactivity, useful in prodrug design .
Biological Activity
3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18N2O5S
- Molecular Weight : 350.39 g/mol
The structure features an ethanesulfonyl group, a methoxy group, and a nitrophenyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can block enzymatic activity crucial for various biochemical pathways.
- Redox Activity : The nitro group present in the compound can participate in redox reactions, potentially affecting cellular oxidative states and signaling pathways.
- Solubility and Permeability : The presence of the methoxy and sulfonyl groups enhances the compound's solubility and membrane permeability, influencing its bioavailability and efficacy in biological systems .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, non-nucleoside inhibitors targeting Hepatitis C virus (HCV) have shown promising results in vitro with effective concentrations (EC50) below 50 nM .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer activities. A related series of benzamide compounds demonstrated potent inhibition of cancer cell proliferation in various assays, indicating that modifications to the benzamide core can enhance anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances solubility and permeability |
| Nitro Group | Increases redox potential and enzyme inhibition |
| Sulfonyl Group | Improves interaction with target enzymes |
These modifications can significantly alter the potency and selectivity of the compound against various biological targets.
Case Studies
- HCV Inhibition Study :
- Anticancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
